molecular formula C16H9F2NO2 B12515371 4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 676529-99-0

4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B12515371
CAS No.: 676529-99-0
M. Wt: 285.24 g/mol
InChI Key: ZADXQCRFLKLPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a difluorophenyl group and a phenyl group attached to an oxazole ring. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 2,4-difluorobenzaldehyde with 2-phenyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxazole compounds with hydrogenated phenyl rings.

    Substitution: Substituted oxazole compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of 4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride: Similar structure with a piperidine ring instead of an oxazole ring.

    Thiazole derivatives: Compounds with a thiazole ring instead of an oxazole ring, exhibiting similar biological activities.

    Indole derivatives: Compounds with an indole ring, known for their diverse biological activities.

Uniqueness

4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one stands out due to its unique combination of a difluorophenyl group and an oxazole ring, which imparts enhanced chemical stability and biological activity. The presence of fluorine atoms also contributes to its distinct reactivity and interaction with molecular targets, making it a valuable compound in various research fields.

Properties

CAS No.

676529-99-0

Molecular Formula

C16H9F2NO2

Molecular Weight

285.24 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H9F2NO2/c17-12-7-6-11(13(18)9-12)8-14-16(20)21-15(19-14)10-4-2-1-3-5-10/h1-9H

InChI Key

ZADXQCRFLKLPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)F)F)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.